molecular formula C25H34N2O2 B15018336 4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide

4-(decyloxy)-N'-[(1E)-1-phenylethylidene]benzohydrazide

Cat. No.: B15018336
M. Wt: 394.5 g/mol
InChI Key: PRMCJJKDHLHHTF-YYADALCUSA-N
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Description

4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide is an organic compound with the molecular formula C24H32N2O2 It is a derivative of benzohydrazide, characterized by the presence of a decyloxy group and a phenylethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide typically involves the following steps:

    Preparation of 4-(decyloxy)benzohydrazide: This intermediate can be synthesized by reacting 4-hydroxybenzoic acid with decanol in the presence of a dehydrating agent such as thionyl chloride to form 4-(decyloxy)benzoic acid. This is then converted to 4-(decyloxy)benzohydrazide by reacting with hydrazine hydrate.

    Formation of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide: The final compound is obtained by reacting 4-(decyloxy)benzohydrazide with acetophenone in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. Additionally, purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzohydrazide moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups.

Scientific Research Applications

4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-(Decyloxy)benzohydrazide: A precursor in the synthesis of 4-(decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide.

    4-(Decyloxy)-2-hydroxyphenyl)ethanone oxime: A structurally related compound with similar functional groups.

    3-Ethoxy-4-decyloxy nitrobenzene: Another related compound with a decyloxy group and nitro functionality.

Uniqueness

4-(Decyloxy)-N’-[(1E)-1-phenylethylidene]benzohydrazide is unique due to the presence of both the decyloxy group and the phenylethylidene moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H34N2O2

Molecular Weight

394.5 g/mol

IUPAC Name

4-decoxy-N-[(E)-1-phenylethylideneamino]benzamide

InChI

InChI=1S/C25H34N2O2/c1-3-4-5-6-7-8-9-13-20-29-24-18-16-23(17-19-24)25(28)27-26-21(2)22-14-11-10-12-15-22/h10-12,14-19H,3-9,13,20H2,1-2H3,(H,27,28)/b26-21+

InChI Key

PRMCJJKDHLHHTF-YYADALCUSA-N

Isomeric SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)N/N=C(\C)/C2=CC=CC=C2

Canonical SMILES

CCCCCCCCCCOC1=CC=C(C=C1)C(=O)NN=C(C)C2=CC=CC=C2

Origin of Product

United States

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